molecular formula C22H20ClN3O3S B11481862 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11481862
M. Wt: 441.9 g/mol
InChI Key: RVLZENNJNBXGEF-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenylsulfanyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorophenylsulfanyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a 4-chlorophenylsulfanyl reagent.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through a substitution reaction, where the pyrazolo[1,5-a]pyrimidine intermediate reacts with a 3,4-dimethoxyphenyl reagent.

The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity or optical activity.

    Biological Research: The compound can be used as a tool to study specific biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound may find applications in the development of new chemical processes, catalysts, or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

    Pyrazolopyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Chlorophenylsulfanyl derivatives: Compounds with the chlorophenylsulfanyl group may exhibit similar chemical reactivity but differ in their overall structure and biological activity.

    Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may have similar chemical properties but differ in their core structure and applications.

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H20ClN3O3S/c1-13-21(14-4-9-18(28-2)19(10-14)29-3)22-24-16(11-20(27)26(22)25-13)12-30-17-7-5-15(23)6-8-17/h4-11,25H,12H2,1-3H3

InChI Key

RVLZENNJNBXGEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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